molecular formula C11H16N2 B1322609 (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine CAS No. 848047-45-0

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine

Cat. No. B1322609
CAS RN: 848047-45-0
M. Wt: 176.26 g/mol
InChI Key: KGKIIOQCBMYRNC-UHFFFAOYSA-N
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Description

“(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine” is not clearly mentioned in the available resources .


Molecular Structure Analysis

The molecular structure of a similar compound, “1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-”, is available and can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-yliden)acetone”, are available. It has a density of 1.1±0.1 g/cm³, a boiling point of 319.2±42.0 °C at 760 mmHg, and a flash point of 112.6±17.3 °C .

Mechanism of Action

Target of Action

Indole derivatives, which include 1,3,3-trimethylindolin-5-amine, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

These could potentially include pathways related to the targets’ functions, with downstream effects varying based on the specific pathway and target involved .

Result of Action

Given the potential range of targets and pathways affected, the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3,3-Trimethylindolin-5-amine . These factors could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is active.

properties

IUPAC Name

1,3,3-trimethyl-2H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKIIOQCBMYRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627381
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine

CAS RN

848047-45-0
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-1,3,3-trimethyl-indoline (8.16 g, 40 mmole) was added to a solution of stannous chloride (53 g, 280 mmole) in 200 ml hydrochloric acid with stirring. The mixture was gently refluxed for 16 hrs. The cold reaction mixture was poured onto crushed ice, made alkaline with a concentrated solution of sodium hydroxide and extracted with ethyl acetate (4×200 ml). The combined ethyl acetate solutions were dried with anhydrous sodium sulphate and decolorized with a small amount of active carbon. Solvent was removed and the residue re-crystallized from ethyl acetate to 5.96 g of a yellow solid, an 80% yield of 5-amino-1,3,3-trimethyl-indoline.
Quantity
8.16 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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